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molecular formula C10H13NO B8546746 7-Amino-2,3-dihydro-2,4-dimethylbenzofuran

7-Amino-2,3-dihydro-2,4-dimethylbenzofuran

Cat. No. B8546746
M. Wt: 163.22 g/mol
InChI Key: ZEJZIEVESMKIFW-UHFFFAOYSA-N
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Patent
US04587259

Procedure details

A mixture of 50 ml of concentrated hydrochloric acid and 19.8 g of 1D was stirred, warmed to 80° C. and allowed to stand at room temperature for 18 hours. Then 50 ml of ice water was added, the mixture was cooled to 0° C. and stirred while a solution of 9.6 g of sodium nitrite in 20 ml of water was added drop-by-drop over 15 minutes to the cold stirred mixture. The cold mixture was stirred for an additional hour and then was added to a cold stirred mixture of 100 g of sodium sulfite in 180 ml of water. The resulting mixture was stirred at room temperature for six hours, then 21.9 g of sodium dithionite was added, in portions. The resulting mixture was stirred at room temperature for 18 hours, then at 75° C. while 150 g of potassium chloride was added. The resulting mixture was stirred at 75° C. for 30 minutes, then at room temperature for two hours, then was cooled to 5° C. and filtered. The filter cake was air dried, mixed with 400 ml of methanol, the mixture was chiled to 0° C. and an excess of anhydrous hydrogen chloride was added. The methanol was evaporated under reduced pressure, the residue taken up in water, 50% aqueous sodium hydroxide solution was added, and the resulting mixture was extracted with ether. The extract was dried (MgSO4), filtered and the solvent was evaporated to give 2,3-dihydro-2,4-dimethyl-7-hydrazinobenzofuran (1E), as an amber syrup.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
19.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Four
Quantity
21.9 g
Type
reactant
Reaction Step Five
Quantity
150 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:11]2[O:10][CH:9]([CH3:12])[CH2:8][C:7]=2[C:6]([CH3:13])=[CH:5][CH:4]=1.[N:14]([O-])=O.[Na+].S([O-])([O-])=O.[Na+].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].[Cl-].[K+]>O>[CH3:12][CH:9]1[CH2:8][C:7]2[C:6]([CH3:13])=[CH:5][CH:4]=[C:3]([NH:2][NH2:14])[C:11]=2[O:10]1 |f:2.3,4.5.6,7.8.9,10.11|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
19.8 g
Type
reactant
Smiles
NC1=CC=C(C=2CC(OC21)C)C
Step Two
Name
ice water
Quantity
50 mL
Type
reactant
Smiles
Step Three
Name
Quantity
9.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
21.9 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Six
Name
Quantity
150 g
Type
reactant
Smiles
[Cl-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
was added drop-by-drop over 15 minutes to the cold
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred mixture
STIRRING
Type
STIRRING
Details
The cold mixture was stirred for an additional hour
ADDITION
Type
ADDITION
Details
was added to a cold
STIRRING
Type
STIRRING
Details
stirred
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for six hours
Duration
6 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 75° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at room temperature for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
mixed with 400 ml of methanol
CUSTOM
Type
CUSTOM
Details
was chiled to 0° C.
ADDITION
Type
ADDITION
Details
an excess of anhydrous hydrogen chloride was added
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
50% aqueous sodium hydroxide solution was added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1OC2=C(C1)C(=CC=C2NN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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